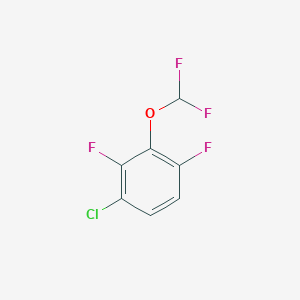
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole
Übersicht
Beschreibung
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole (DM-TMI) is a novel boron-based heterocyclic compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. DM-TMI was first synthesized in 2014 by researchers at the University of Tokyo and has since been studied for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
- 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole is a significant intermediate in the synthesis of 1H-indazole derivatives. The structure of similar compounds has been confirmed through various spectroscopic techniques and X-ray diffraction, and their molecular structures have been calculated using density functional theory (DFT). These studies provide insights into the molecular and crystallographic properties of such compounds (Ye et al., 2021), (Huang et al., 2021).
Fluorescence Probes for Detection
- Derivatives of the this compound have been used to synthesize fluorescence probes for detecting hydrogen peroxide. This showcases their potential in analytical chemistry, specifically in bioanalytical applications (Lampard et al., 2018).
Analytical and Structural Characterization
- Comprehensive analytical and structural characterizations of compounds structurally related to this compound have been performed using various spectroscopic methods. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Dybowski et al., 2021).
Synthesis and Evaluation of Bioactive Compounds
- The synthesis of new compounds using this compound and its derivatives has been explored. These compounds are evaluated for their bioactive properties, such as antifungal and cytotoxic activities, highlighting the potential of these compounds in pharmaceutical research (Costa et al., 2017).
Metal-Free Synthesis
- Efficient, metal-free synthesis methods using derivatives of this compound have been developed. These methods are significant for creating environmentally friendly and cost-effective synthetic routes in chemical research (Rheault et al., 2009).
Wirkmechanismus
Mode of Action
The presence of the 1,3,2-dioxaborolane group suggests it may participate in boron-mediated reactions or coordinate with biological targets via the boron atom .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been used in various chemical reactions, suggesting that this compound may also be involved in complex biochemical transformations .
Pharmacokinetics
The presence of the 1,3,2-dioxaborolane group may enhance its solubility, potentially improving its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors would affect this particular compound .
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BN2O4S/c1-14-8-11-17(12-9-14)30(26,27)25-18-13-10-15(2)20(19(18)16(3)24-25)23-28-21(4,5)22(6,7)29-23/h8-13H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMMFVZBZKAEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C(=NN3S(=O)(=O)C4=CC=C(C=C4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene](/img/structure/B1402257.png)

![2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1402262.png)



![2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene](/img/structure/B1402269.png)
![1-Bromo-3-[chloro(difluoro)methoxy]benzene](/img/structure/B1402270.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1402271.png)



![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402279.png)

